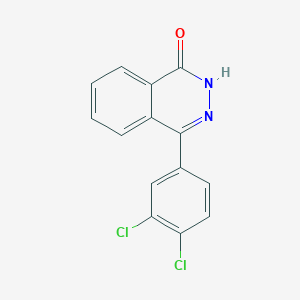

4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

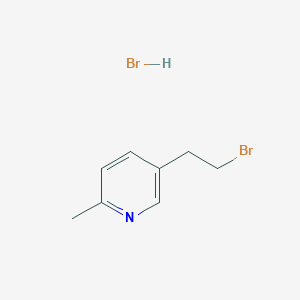

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives” involves conventional techniques as well as ultrasound irradiation .

Applications De Recherche Scientifique

Synthesis and Structural Analysis : The novel bioactive compound 4-(3,4-dichlorophenyl)-2-(3,4,5-trimethoxy-benzylidene)-3,4-dihydro-naphthalen-1(2H)-one, a derivative of 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one, was synthesized and characterized by various spectroscopic techniques and X-ray crystal structure analysis (C. Kavitha et al., 2006).

Chemical Synthesis Routes : Various routes for the preparation of 4(S)-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone have been reported, including a chiral benzylic alcohol approach and an SN2 cuprate displacement (G. Quallich & T. M. Woodall, 1992).

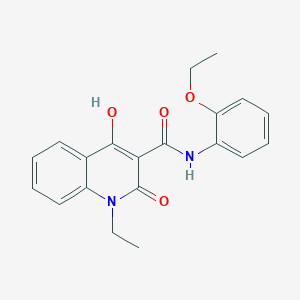

Reaction with Other Chemicals : 4-Aryl-1H-2,3-benzoxazin-1-one reacts with amines, phenylhydrazine, aluminium chloride, and Grignard reagents to yield various compounds, indicating its versatility in chemical reactions (A. Fahmy & N. Aly, 1976).

Industrial Synthesis : An improved industrial synthesis process for antidepressant sertraline hydrochloride involves using an intermediate derived from 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one (K. Vukics et al., 2002).

Cytotoxic and Antimicrobial Activity : Compounds derived from 4-(3,4-dichlorophenyl)-1,2-dihydrophthalazin-1-one showed significant cytotoxicity activity against HeLa cells and moderate to good anti-bacterial and anti-fungal activities (N. Chidananda et al., 2014).

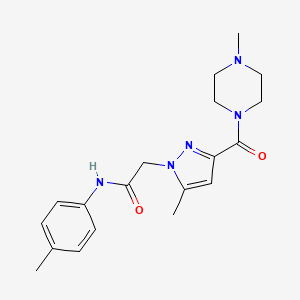

Scaffold for Organic Synthesis : The synthesis of 3-methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate demonstrates the use of 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one as a scaffold in organic synthesis (C. Borgarelli et al., 2022).

Magnetic Properties Study : The study of a radical derivative related to 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one revealed insights into its magnetic properties (C. P. Constantinides et al., 2011).

Solubility Research : Research on the solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in various solvents contributes to the understanding of its physical properties and potential applications (Q. Li et al., 2007).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors .

Mode of Action

For instance, DCMU, a compound with a similar dichlorophenyl structure, inhibits photosynthesis by blocking the electron flow from photosystem II to plastoquinone .

Biochemical Pathways

For example, DCMU interrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy .

Pharmacokinetics

For instance, sertraline, a selective serotonin reuptake inhibitor, has a linear pharmacokinetic profile with a half-life of about 26 hours .

Result of Action

For example, DCMU, by inhibiting photosynthesis, reduces the ability of the plant to convert light energy into chemical energy .

Action Environment

For instance, Pfizer’s Green Chemistry Program emphasizes the importance of considering environmental factors when designing and manufacturing chemical products .

Propriétés

IUPAC Name |

4-(3,4-dichlorophenyl)-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-11-6-5-8(7-12(11)16)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHJJRRZTWDZJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2512272.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2512273.png)

![6-Ethyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512275.png)

![1-(4-methoxyphenyl)-5-oxidanylidene-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B2512277.png)

![Methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2512284.png)

![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2512285.png)

![(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2512288.png)

![2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2512291.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512294.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2512295.png)